Introduction: The Role of Isotopic Precision in Modern Analytics
Introduction: The Role of Isotopic Precision in Modern Analytics
An In-depth Technical Guide to 3-Methyl-1H-indole-d8 (Skatole-d8)
3-Methyl-1H-indole-d8, also known as Skatole-d8, is the stable isotope-labeled (SIL) analogue of 3-methylindole (skatole). Skatole itself is a compound of significant biological interest, produced by intestinal bacteria from the metabolism of L-tryptophan.[1][2][3] It is notorious for contributing to fecal odor at high concentrations but has a pleasant, floral scent at lower concentrations, leading to its use in fragrances.[2][4][5] In research, skatole is studied for its role in gut health, its potential toxicity in livestock (boar taint and fog fever), and its impact on human health as a uremic toxin and a modulator of cellular pathways.[2][6][7]
The quantification of endogenous metabolites like skatole in complex biological matrices (e.g., plasma, feces, tissue) is a significant analytical challenge. Matrix effects, such as ion suppression or enhancement in mass spectrometry, and analyte loss during sample preparation can lead to inaccurate and imprecise results.[8][9] 3-Methyl-1H-indole-d8 is designed to overcome these challenges. As a deuterated internal standard, it is the undisputed gold standard for quantitative analysis via isotope dilution mass spectrometry (IDMS).[10] Its utility lies in its near-identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly throughout extraction, chromatography, and ionization, while its increased mass allows it to be distinguished by the mass spectrometer.[10][11] This guide provides a comprehensive overview of the chemical properties, structure, and critical applications of 3-Methyl-1H-indole-d8 for researchers in drug development and life sciences.
Chemical Structure and Isotopic Labeling
The defining feature of 3-Methyl-1H-indole-d8 is the substitution of eight hydrogen atoms with their heavier, stable isotope, deuterium (²H or D). The labeling pattern is comprehensive, involving the complete deuteration of the methyl group and the substitution of all but one hydrogen on the indole ring structure.
-
Analyte: 3-Methyl-1H-indole (Skatole)
-
Deuterated Standard: 3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5[12]
The IUPAC name for the labeled compound is 2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole.[13][14] This specific and extensive labeling provides a significant mass shift (+8 Da) from the native analyte, placing its mass signal well outside the natural isotopic distribution of unlabeled skatole and preventing any potential for cross-signal interference.[11]
Physicochemical and Spectroscopic Properties
The physical properties of 3-Methyl-1H-indole-d8 are fundamentally governed by its parent molecule, skatole. Deuterium substitution has a negligible effect on properties like melting point, boiling point, and solubility but is definitive for its mass.
Physicochemical Data Summary
| Property | Data for 3-Methyl-1H-indole-d8 | Data for Unlabeled 3-Methyl-1H-indole |
| Synonyms | Skatole-d8, 3-Methylindole-d8 | Skatole, Skatol, 3-Methylindole[3][15][16] |
| CAS Number | 697807-03-7[13] | 83-34-1[16] |
| Molecular Formula | C₉HD₈N | C₉H₉N[2][16] |
| Molecular Weight | 139.22 (Calculated) / 139.1237 (Monoisotopic Mass)[13][14] | 131.17 g/mol [2][3] |
| Appearance | White to brownish crystalline solid | White to brownish crystalline solid[3][4] |
| Melting Point | Not specified, but expected to be ~93-95 °C | 93-95 °C[2] |
| Boiling Point | Not specified, but expected to be ~265 °C | 265 °C[2] |
| Solubility | Soluble in organic solvents (Methanol, Chloroform, etc.)[4] | Soluble in alcohols, ether, acetone, chloroform; low water solubility[2][4] |
Spectroscopic Profile
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion ([M]+•) for 3-Methyl-1H-indole-d8 will appear at m/z 139. For the unlabeled analyte, it appears at m/z 131.[16][17] This 8 Da mass difference is the cornerstone of its use in IDMS. The fragmentation pattern will be similar to the unlabeled standard, but fragments containing deuterium atoms will be shifted accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A proton NMR spectrum of 3-Methyl-1H-indole-d8 would show a significant reduction in signal complexity compared to its unlabeled counterpart.[18] The signals corresponding to the methyl protons and the protons at positions 2, 4, 5, 6, and 7 of the indole ring would be absent. The only remaining signals would be from the N-H proton and any residual, non-deuterated sites, providing a direct measure of isotopic purity.
-
¹³C NMR: The ¹³C NMR spectrum will be similar to the unlabeled compound, but the signals for deuterated carbons will show coupling to deuterium (a spin-1 nucleus), resulting in characteristic multiplets (e.g., a 1:1:1 triplet for a -CD group).
Core Application: The Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of 3-Methyl-1H-indole-d8 is as an internal standard (IS) for the precise quantification of skatole in complex samples, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][19]
The Principle of Isotope Dilution
The power of a deuterated IS lies in the principle of isotope dilution.[10]
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Spiking: A known, fixed amount of 3-Methyl-1H-indole-d8 is added to every sample (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation process.
-
Co-Processing: The IS and the native analyte undergo every subsequent step together: protein precipitation, liquid-liquid extraction, solid-phase extraction, and evaporation. Any physical loss of the analyte during this process will be mirrored by an equivalent proportional loss of the IS.[10]
-
Co-Elution: In chromatography, the deuterated standard has virtually identical retention properties to the analyte and will co-elute as a single, sharp peak.[11]
-
Differential Detection: In the mass spectrometer, the two compounds are easily resolved by their mass-to-charge ratio (m/z). The instrument monitors a specific mass transition for the analyte and a separate one for the IS.
-
Ratio-Based Quantification: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known amount of IS. This ratio remains constant even if sample is lost or if ionization efficiency fluctuates, leading to highly accurate and precise results.[8][10]
Caption: Principle of IDMS using a deuterated internal standard.
Experimental Protocol: Quantification of Skatole in Human Plasma
This section provides a validated, step-by-step methodology for using 3-Methyl-1H-indole-d8 as an internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~1 mg of 3-methylindole standard. Dissolve in 1 mL of methanol.
-
IS Primary Stock (1 mg/mL): Accurately weigh ~1 mg of 3-Methyl-1H-indole-d8. Dissolve in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Primary Stock in methanol:water (50:50, v/v). This solution will be used to spike all samples.
-
Calibration Standards (0.5 - 500 ng/mL): Perform serial dilutions of the Analyte Primary Stock to create a calibration curve in a surrogate matrix (e.g., charcoal-stripped plasma).
2. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of each sample (calibrator, QC, or unknown plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
-
Skatole: Q1: 132.1 -> Q3: 117.1 (Monitor [M+H]⁺)
-
Skatole-d8: Q1: 140.2 -> Q3: 122.1 (Monitor [M+H]⁺)
-
Caption: Experimental workflow for plasma sample analysis.
Safety and Handling
As with its unlabeled analogue, 3-Methyl-1H-indole-d8 should be handled with appropriate laboratory precautions.
-
Hazards: May cause skin, eye, and respiratory irritation.[5][20] It has a strong, unpleasant odor at high concentrations (stench).[4][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[21][22] All handling of the solid material and concentrated solutions should be performed in a well-ventilated fume hood.[21]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.[5][20] For long-term stability, especially in solution, storage at -20°C or -80°C is recommended.
Conclusion
3-Methyl-1H-indole-d8 is an indispensable tool for any researcher requiring accurate and precise quantification of skatole.[1][10] Its properties as a stable isotope-labeled internal standard allow it to effectively compensate for analytical variability, from sample extraction to instrumental detection.[9][11] By correcting for matrix effects and procedural analyte loss, its use in isotope dilution mass spectrometry provides the highest level of confidence in analytical data, which is critical for making informed decisions in both basic research and regulated drug development environments.[10]
References
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved March 8, 2024, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved March 8, 2024, from [Link]
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A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (n.d.). Retrieved March 8, 2024, from [Link]
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Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 8, 2024, from [Link]
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Chemical Properties of Indole, 3-methyl- (CAS 83-34-1) - Cheméo. (n.d.). Cheméo. Retrieved March 8, 2024, from [Link]
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Material Safety Data Sheet - 3-Methylindole, 98% - Cole-Parmer. (2004, October 5). Cole-Parmer. Retrieved March 8, 2024, from [Link]
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Indole, 3-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 8, 2024, from [Link]
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Indole, 3-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 8, 2024, from [Link]
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Skatole | C9H9N | CID 6736 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]
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CAS No : 697807-03-7 | Product Name : 3-Methyl-1H-Indole-d8 | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved March 8, 2024, from [Link]
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Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells - MDPI. (2026, February 14). MDPI. Retrieved March 8, 2024, from [Link]
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Mechanistic Studies of a Skatole-Forming Glycyl Radical Enzyme Suggest Reaction Initiation via Hydrogen Atom Transfer | Journal of the American Chemical Society - ACS Publications. (2022, June 15). ACS Publications. Retrieved March 8, 2024, from [Link]
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